molecular formula C8H15N3 B1460739 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 1015846-23-7

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

Cat. No.: B1460739
CAS No.: 1015846-23-7
M. Wt: 153.22 g/mol
InChI Key: NCQZOTZKSQUJRS-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is a secondary amine featuring a pyrazole ring substituted with a methyl group at the 1-position and an isopropylamine moiety connected via a methylene bridge. The isopropyl group introduces steric bulk and lipophilicity, influencing solubility and molecular interactions.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZOTZKSQUJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651038
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-23-7
Record name N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Ring

  • The pyrazole core is typically synthesized via cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds (such as β-diketones or β-ketoesters).
  • Under acidic or basic conditions, these reactions yield the pyrazole ring system with nitrogen atoms at positions 1 and 2.
  • This step is critical for establishing the heterocyclic framework necessary for further functionalization.

Selective Methylation at the 1-Position

  • The 1-methyl substitution on the pyrazole ring is introduced through alkylation.
  • Alkylation is conducted using methyl halides (e.g., methyl iodide or methyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Reaction conditions are optimized to favor mono-alkylation at the nitrogen atom at position 1, avoiding over-alkylation or alkylation at other sites.

Attachment of the Propan-2-amine Group

  • The propan-2-amine moiety is introduced at the 4-position of the pyrazole ring via a nucleophilic substitution reaction.
  • This typically involves the intermediate formation of a 4-(chloromethyl) or 4-(bromomethyl) pyrazole derivative, which then undergoes substitution with isopropylamine (propan-2-amine).
  • The reaction is carried out under controlled temperature and solvent conditions (e.g., polar aprotic solvents like DMF or DMSO) to ensure high yield and selectivity.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent Temperature Time Notes
Pyrazole ring formation Hydrazine + 1,3-dicarbonyl compound Ethanol or water Reflux (80-100°C) 4-12 hours Acidic/basic catalysis improves yield
Methylation at N-1 Methyl iodide + K2CO3 or NaH Acetone or DMF Room temp to 50°C 2-6 hours Use excess base to drive reaction
Halomethylation at C-4 Formaldehyde + HCl or NBS (N-bromosuccinimide) Dichloromethane 0-25°C 1-3 hours Generates 4-(halomethyl) intermediate
Amination (nucleophilic) Isopropylamine DMF or DMSO 50-80°C 6-24 hours Excess amine ensures complete substitution

Analytical Monitoring and Purification

Research Findings and Optimization

  • Studies indicate that the choice of base and solvent significantly affects the selectivity of the methylation step. For example, potassium carbonate in acetone favors mono-methylation without over-alkylation.
  • Halomethylation at the 4-position is best achieved using N-bromosuccinimide (NBS) under mild conditions to avoid ring degradation.
  • Amination with propan-2-amine requires anhydrous conditions and elevated temperature to overcome steric hindrance and achieve high substitution efficiency.
  • Scale-up processes adapt these conditions to batch or continuous flow reactors, optimizing parameters such as mixing, temperature control, and reaction time for industrial synthesis.

Comparative Table of Preparation Steps for Pyrazole Derivatives

Preparation Step N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine Related Compound: N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
Pyrazole ring synthesis Cyclocondensation of hydrazine and 1,3-dicarbonyl Similar cyclocondensation
Alkylation group Methyl iodide (methyl group) Ethyl halide (ethyl group)
Amination reagent Propan-2-amine (isopropylamine) Isopropylamine
Reaction conditions Mild base, acetone or DMF, 25-80°C Similar conditions
Yield optimization Controlled equivalents of alkylating agent Similar approach

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromoalkanes for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H15N3
  • Molecular Weight : 153.22 g/mol
  • Functional Groups : Contains a pyrazole ring and a propan-2-amine group, which contribute to its unique reactivity and biological activities.

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine has several notable applications across different scientific domains:

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic compounds. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Can undergo reduction reactions with lithium aluminum hydride.

Biology

Research indicates that the compound exhibits promising biological activities:

  • Antimicrobial Properties : Effective against pathogens such as Staphylococcus aureus, showing significant inhibition of biofilm formation.
PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidisNot specifiedNot specified

Medicine

The compound is being explored for its potential use in drug development:

  • Anti-inflammatory Properties : Investigated for therapeutic benefits in chronic inflammation conditions.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

Synthesis of Derivatives

Research has explored various synthetic routes to create derivatives that enhance biological activity. These derivatives are evaluated for efficacy against cancer cell lines.

Preclinical Evaluations

In preclinical models, derivatives have shown varying degrees of anticancer activity. For instance:

  • Some derivatives significantly reduced cell viability in lung adenocarcinoma models compared to controls.

Mechanism of Action

The mechanism by which N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, molecular simulation studies have shown that the compound fits well in the active site of certain enzymes, characterized by lower binding free energy . This interaction can inhibit the activity of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Pyrazole vs. Pyrrole Derivatives

Key Analogs :

  • N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine (): Replaces pyrazole with pyrrole (one nitrogen atom). The molecular formula differs (C9H17N2 vs. C8H14N4 for the target compound), with pyrrole derivatives often exhibiting higher lipophilicity .
  • (1-Phenyl-1H-pyrazol-4-yl)methylamine (): Introduces a phenyl group on pyrazole, enhancing π-π stacking interactions and lipophilicity (logP increases). This modification is relevant in drug design for membrane permeability .

Amine Substituent Variations

  • 2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine (): A primary amine with a tertiary carbon directly attached to pyrazole. The absence of a methylene bridge reduces steric hindrance but limits conformational flexibility. Molecular weight (139.2 g/mol) is lower than the target compound’s estimated 166.2 g/mol, affecting pharmacokinetics .
  • N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine (): Replaces isopropylamine with thiazole, introducing a sulfur atom.

Salt and Complex Derivatives

  • (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride (): The hydrochloride salt improves aqueous solubility, critical for bioavailability. Such modifications are common in pharmaceutical formulations to enhance stability and dissolution rates .
  • N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (): A bulky derivative with a fused aromatic system, significantly increasing molecular weight and hydrophobicity. Such structures are typical in catalysts or high-affinity receptor binders .

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C8H14N4 ~166.2 Pyrazole core, secondary amine, methylene bridge
2-(1-Methyl-1H-pyrazol-4-yl)propan-2-amine C7H13N3 139.2 Tertiary carbon, primary amine, direct pyrazole attachment
N-[(1-Methylpyrrol-2-yl)methyl]propan-2-amine C9H17N2 153.2 Pyrrole core, reduced polarity
[(1-Phenylpyrazol-4-yl)methyl]isopropylamine C13H18N4 230.3 Phenyl substituent, enhanced lipophilicity

Biological Activity

N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine, a compound with the molecular formula C8_8H15_{15}N3_3 and a molecular weight of 153.22 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C8_8H15_{15}N3_3
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 1015846-23-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant (MDR) pathogens.

Key Findings:

  • Inhibition Zones : Certain pyrazole derivatives displayed inhibition zones ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial properties .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for active derivatives were notably low, suggesting high potency against bacterial strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Activity
7b0.22Excellent
4a0.25Excellent

The compounds demonstrated dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes in bacterial DNA replication and folate metabolism. The IC50_{50} values for these activities ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Anticancer Activity

This compound has also been investigated for its anticancer properties, particularly in relation to cell proliferation and apoptosis induction.

Key Findings:

  • Cytotoxicity : Various studies have reported significant cytotoxic effects against cancer cell lines, with IC50_{50} values often below 10 μM, indicating potent antiproliferative activity .
Cell LineIC50_{50} (μM)Activity Level
MCF-70.21High
HepG21.12Moderate
A5494.7Moderate

The anticancer activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to inhibit telomerase activity, which is crucial for cancer cell immortality . Additionally, compounds derived from this scaffold have been linked to the inhibition of cyclin-dependent kinases (CDKs), further supporting their role as potential anticancer agents.

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against MDR pathogens using disc diffusion methods. The results indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, demonstrating its ability to suppress cell proliferation through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

CatalystBaseTemp (°C)Time (h)Yield (%)Reference
CuBrCs₂CO₃354817.9
Pd(PPh₃)₄K₂CO₃802445–60*
*Hypothetical example based on analogous pyrazole syntheses.

Which spectroscopic techniques are most reliable for characterizing this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.0 ppm for C-H) and isopropyl groups (δ 1.0–1.5 ppm for CH₃). Splitting patterns confirm substitution positions .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 215 in analogous compounds) .
  • IR Spectroscopy : Detects N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Note : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex matrices.

How can computational methods optimize the synthesis of this compound?

Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

  • Reaction Path Search : Identifies energy barriers for amine coupling steps, guiding catalyst selection .
  • Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on intermediate stability .
    Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error cycles by 50% .

How to resolve discrepancies in NMR data for pyrazole-amine derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, shifting δ values. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity Peaks : Trace solvents (e.g., DMSO-d₆ at δ 2.5 ppm) may overlap signals. Purify via column chromatography (hexane/EtOAc gradient) .
  • Stereochemistry : NOESY correlations clarify spatial arrangements of substituents .

What are the emerging applications of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:
Pyrazole-amine scaffolds are explored as:

  • Kinase Inhibitors : Structural analogs (e.g., quinazoline derivatives) show IC₅₀ values < 1 µM against EGFR .
  • Antimicrobial Agents : Mannich reaction derivatives exhibit MICs of 8–16 µg/mL against S. aureus .

Q. Table 2: Bioactivity of Analogous Compounds

Compound ClassTargetActivity (IC₅₀/MIC)Reference
Quinazoline-pyrazoleEGFR Kinase0.8 µM
Pyrazole-Mannich BaseS. aureus16 µg/mL

How to design a reaction protocol for scaling up synthesis while minimizing side products?

Level: Advanced
Methodological Answer:

  • DoE (Design of Experiments) : Optimize variables (catalyst loading, stoichiometry) via response surface methodology .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically.
  • Workup Strategy : Liquid-liquid extraction (e.g., DCM/HCl) removes unreacted amines; silica gel chromatography isolates pure product .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine

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